

Unraveling the Pharmacological Profile of NSC339614: A Technical Guide

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Compound of Interest

Compound Name: NSC339614 potassium

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This technical guide provides an in-depth overview of the pharmacological properties of NSC339614, a chemical entity identified as 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data associated with this compound. All data presented herein is based on publicly available information from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).

Compound Identification

NSC339614 is the designated identifier for the compound 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol, as registered in the NCI DTP database. The "potassium" in the initial topic query appears to be erroneous, as publicly available data does not indicate a potassium salt form of this compound was tested.

Table 1: Compound Identification

Identifier	Chemical Name
NSC Number	339614
Chemical Name	2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
Molecular Formula	C ₁₅ H ₁₅ N ₅ O ₂
Molecular Weight	297.31 g/mol

Preclinical Antitumor Activity: NCI-60 Human Tumor Cell Line Screen

NSC339614 was evaluated in the NCI-60 screen, a panel of 60 human tumor cell lines representing nine different cancer types. This screen provides a broad assessment of a compound's growth-inhibitory, cytostatic, and cytotoxic effects. The primary endpoints of this assay are:

- GI50: The concentration of the drug that causes 50% inhibition of cell growth.
- TGI: The concentration of the drug that causes total inhibition of cell growth (cytostatic effect).
- LC50: The concentration of the drug that causes a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning, indicating a net loss of cells (cytotoxic effect).

Experimental Protocol: NCI-60 Screening Assay

The methodology for the NCI-60 screen is standardized to ensure reproducibility.^[1]

- Cell Seeding: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.
- Compound Addition: NSC339614 is added to the plates at five different 10-fold dilutions.
- Incubation: The plates are incubated for an additional 48 hours.

- **Endpoint Measurement:** The assay is terminated by fixing the cells with trichloroacetic acid. The cellular protein is stained with sulforhodamine B (SRB), and the absorbance is measured at 515 nm to determine cell mass.
- **Data Analysis:** The GI50, TGI, and LC50 values are calculated from the dose-response curves for each cell line.

Below is a workflow diagram illustrating the NCI-60 screening process.



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NCI-60 Experimental Workflow

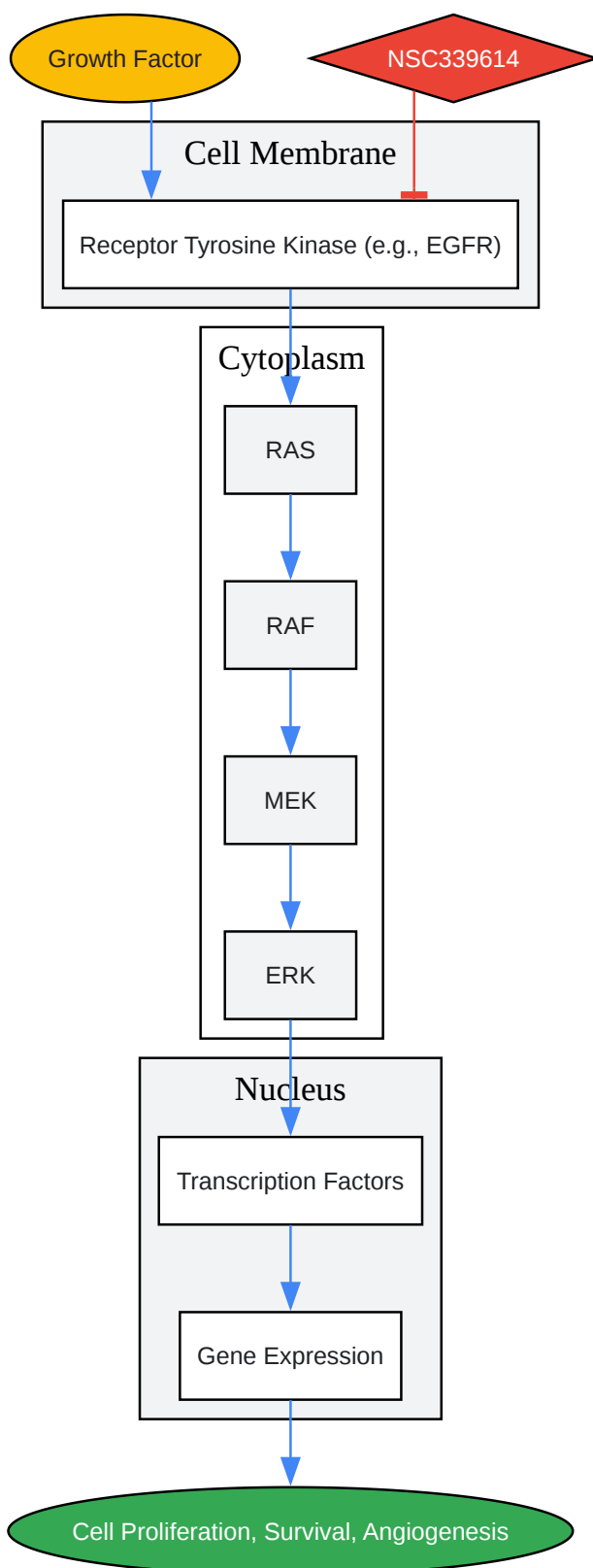
Quantitative Analysis of In Vitro Activity

Regrettably, despite extensive searching of the publicly accessible NCI DTP databases and related resources, the specific quantitative screening data (GI50, TGI, and LC50 values) for NSC339614 are not available at this time. While the compound is listed in the NCI database, its detailed activity profile across the 60 cell lines has not been publicly released.

Putative Mechanism of Action and Signaling Pathways

The chemical structure of NSC339614, featuring a quinazoline core, is common among compounds that target key signaling pathways in cancer. While no specific mechanism of action has been published for NSC339614, compounds with similar scaffolds have been reported to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or as inhibitors of tubulin polymerization.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a quinazoline-based inhibitor.



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Hypothetical Kinase Inhibition Pathway

Summary and Future Directions

NSC339614, chemically identified as 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol, has been evaluated by the NCI DTP. However, the detailed pharmacological data from the NCI-60 screen is not publicly available. The quinazoline scaffold suggests potential activity as a kinase or tubulin inhibitor, but further experimental validation is required to elucidate its precise mechanism of action.

For researchers interested in this compound, the following steps are recommended:

- **Direct Inquiry:** Contact the NCI Developmental Therapeutics Program to inquire about the availability of the NCI-60 screening data for NSC339614.
- **In Vitro Assays:** Conduct independent in vitro studies, such as kinase inhibition assays or tubulin polymerization assays, to determine its molecular target.
- **Cell-Based Assays:** Perform cell-based assays using a panel of cancer cell lines to confirm its antiproliferative activity and to investigate its effects on cell cycle progression and apoptosis.

This guide provides a foundational understanding of NSC339614 based on the limited available information. Further research is necessary to fully characterize its pharmacological profile and to determine its potential as a therapeutic agent.

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References

- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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